An In-Depth Technical Guide to (2S)-2-(¹⁵N)azanylbutanedioic Acid (¹⁵N-L-Aspartic Acid)
An In-Depth Technical Guide to (2S)-2-(¹⁵N)azanylbutanedioic Acid (¹⁵N-L-Aspartic Acid)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(¹⁵N)azanylbutanedioic acid, more commonly known as ¹⁵N-L-Aspartic acid, is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. In this molecule, the naturally abundant ¹⁴N atom in the alpha-amino group is replaced by the heavier, non-radioactive ¹⁵N isotope. This seemingly subtle modification provides a powerful tool for researchers, enabling the precise tracing of aspartate's metabolic fate within complex biological systems. The ¹⁵N nucleus acts as a distinct signature, allowing for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The significance of ¹⁵N-L-Aspartic acid lies in its ability to unravel the intricate web of metabolic pathways. Aspartic acid is not merely a building block for proteins; it is a central hub in cellular metabolism.[2] It plays critical roles in the urea cycle, the malate-aspartate shuttle for energy production, and serves as a direct precursor for other amino acids and, crucially, for the biosynthesis of purine and pyrimidine nucleotides—the building blocks of DNA and RNA.[2][3][4][5][6][7][8] By tracing the ¹⁵N label, scientists can quantify the flux through these pathways, identify metabolic bottlenecks, and understand how disease states or therapeutic interventions alter cellular metabolism. This guide offers an in-depth exploration of the properties, synthesis, applications, and methodologies associated with ¹⁵N-L-Aspartic acid.
PART 1: Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of ¹⁵N-L-Aspartic acid is paramount for its effective use in experimental design.
Table 1: Key Physicochemical Properties of ¹⁵N-L-Aspartic Acid
| Property | Value | Source |
| Systematic IUPAC Name | (2S)-2-(¹⁵N)azanylbutanedioic acid | PubChem |
| Common Name | ¹⁵N-L-Aspartic Acid | Cambridge Isotope Laboratories |
| Molecular Formula | C₄H₇¹⁵NO₄ | Cambridge Isotope Laboratories[1] |
| Molecular Weight | 134.10 g/mol (Labeled) | Cambridge Isotope Laboratories[1] |
| Unlabeled Molecular Weight | 133.10 g/mol | Cambridge Isotope Laboratories[1] |
| CAS Number (Labeled) | 3715-16-0 | Cambridge Isotope Laboratories[1] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity (Chemical & Isotopic) | Typically ≥98% | Cambridge Isotope Laboratories[1] |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | Cambridge Isotope Laboratories[1] |
Structural Elucidation
The structure of ¹⁵N-L-Aspartic acid is identical to its unlabeled counterpart, with the key difference being the isotopic composition of the nitrogen atom in the amino group.
Caption: Chemical structure of ¹⁵N-L-Aspartic acid.
Analytical Characterization
The primary methods for characterizing and quantifying ¹⁵N-L-Aspartic acid and its downstream metabolites rely on the mass difference imparted by the ¹⁵N isotope.
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Mass Spectrometry (MS): The incorporation of a ¹⁵N atom results in a mass shift of +1 Da (Dalton) compared to the unlabeled molecule. This allows for clear differentiation between the labeled and unlabeled isotopologues. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and determine the position of the label, providing comprehensive isotopomer analysis.[9] High-resolution mass spectrometry is essential for resolving labeled species from other molecules with similar masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectra are similar to the unlabeled compound, the presence of the ¹⁵N isotope can be directly observed in ¹⁵N NMR or indirectly through its coupling to adjacent ¹H or ¹³C nuclei.[10] NMR is particularly powerful for non-destructively studying metabolic pathways in intact cells or tissues and for determining the precise location of the label within a molecule.[1][10]
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound, while chiral chromatography is employed to ensure high enantiomeric excess of the biologically active L-isomer.
PART 2: Synthesis and Quality Control
The production of high-purity ¹⁵N-L-Aspartic acid is critical for reliable experimental outcomes. Enzymatic synthesis is often preferred due to its high stereospecificity, yielding the desired L-isomer.[11][12][13][14]
Synthetic Routes
A common and efficient method for producing ¹⁵N-labeled amino acids is through the reductive amination of a corresponding α-keto acid precursor.[12][15] This reaction is catalyzed by an amino acid dehydrogenase.
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Caption: Generalized workflow for enzymatic synthesis of ¹⁵N-amino acids.
Detailed Protocol: Enzymatic Synthesis of ¹⁵N-L-Aspartic Acid
This protocol is a representative example based on established methods for enzymatic amino acid synthesis.[12][15]
Objective: To synthesize ¹⁵N-L-Aspartic acid from oxaloacetate and ¹⁵N-ammonium chloride.
Materials:
-
Oxaloacetic acid
-
¹⁵N-Ammonium chloride (≥99 atom %)
-
L-Aspartate dehydrogenase
-
Glucose dehydrogenase (for NADH regeneration)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
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D-Glucose
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Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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1 M NaOH for pH adjustment
-
Ion-exchange chromatography column (e.g., Dowex 50W)
-
0.5 M HCl for elution
Methodology:
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Reaction Setup: In a temperature-controlled reaction vessel at 30°C, dissolve oxaloacetic acid, ¹⁵N-ammonium chloride, and a catalytic amount of NADH in the reaction buffer.
-
Enzyme Addition: Add L-aspartate dehydrogenase and glucose dehydrogenase to the reaction mixture. The glucose dehydrogenase system is crucial for regenerating the NADH consumed by the primary reaction, driving the synthesis to completion.[11][12][13]
-
pH Control: The reaction produces a proton, causing a drop in pH. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH. The total volume of NaOH consumed is stoichiometric to the amount of ¹⁵N-L-Aspartic acid formed, providing a real-time measure of reaction progress.[12]
-
Reaction Completion: The reaction is typically complete within 2-4 hours, indicated by the cessation of NaOH consumption.
-
Purification:
-
Terminate the reaction by acidifying the mixture, which also precipitates the enzymes.
-
Centrifuge to remove the precipitated proteins.
-
Load the supernatant onto a cation-exchange chromatography column.
-
Wash the column with deionized water to remove unreacted substrates and glucose byproducts.
-
Elute the product, ¹⁵N-L-Aspartic acid, using 0.5 M HCl.
-
-
Isolation and Verification:
-
Combine the product-containing fractions and neutralize.
-
Lyophilize or evaporate the solvent to obtain the purified solid product.
-
Verify the identity, chemical purity, and isotopic enrichment of the final product using MS and NMR spectroscopy.
-
Quality Control and Validation
A self-validating system of quality control is essential. Each batch must be rigorously tested to ensure it meets the specifications required for sensitive research applications.
Table 2: QC Specifications for Research-Grade ¹⁵N-L-Aspartic Acid
| Parameter | Specification | Analytical Method | Rationale |
| Isotopic Purity | ≥98 atom % ¹⁵N | Mass Spectrometry | Ensures a strong, unambiguous signal over the natural abundance background. |
| Chemical Purity | ≥98% | HPLC, NMR | Prevents interference from chemical impurities that could affect biological systems or analytical measurements. |
| Enantiomeric Excess | ≥99% L-isomer | Chiral HPLC | Guarantees that the compound is biologically active and will be correctly utilized by cellular enzymes. |
PART 3: Core Applications in Scientific Research
The utility of ¹⁵N-L-Aspartic acid spans multiple domains of biomedical research, from fundamental metabolism to drug development.
Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the rates of metabolic reactions. ¹⁵N-L-Aspartic acid is an ideal tracer for studying nitrogen metabolism. When introduced to cells or organisms, the ¹⁵N label is incorporated into various downstream metabolites. By measuring the rate and extent of ¹⁵N enrichment in these compounds, researchers can map and quantify the flow of nitrogen through interconnected pathways.
A key application is tracing the contribution of aspartate to nucleotide synthesis. Aspartate provides one nitrogen atom for the purine ring and is a core component of the pyrimidine ring.[3][4][5][16][17] This is particularly relevant in cancer research, where rapidly proliferating cells have a high demand for nucleotides.[3][18] Studies have shown that under certain conditions, such as hypoxia, aspartate can become a limiting metabolite for cancer cell proliferation, making the pathways that supply it potential therapeutic targets.[3][16]
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Caption: Simplified metabolic pathways utilizing ¹⁵N-L-Aspartic Acid.
Quantitative Proteomics
While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) traditionally uses labeled arginine and lysine, the principles can be applied with other labeled amino acids like ¹⁵N-L-Aspartic acid to study protein turnover. By switching cells from "light" (¹⁴N) to "heavy" (¹⁵N) aspartate-containing media, the rate of incorporation of the heavy isotope into the proteome can be measured by mass spectrometry. This provides a dynamic view of protein synthesis and degradation rates, which is invaluable in understanding cellular responses to stimuli or drugs.
NMR-Based Structural Biology and Metabolomics
In structural biology, uniform or selective ¹⁵N labeling of proteins is a cornerstone of NMR studies. While typically achieved by overexpression in labeled media, ¹⁵N-L-Aspartic acid can be used for selective labeling to probe specific regions of a protein. In metabolomics, it serves as an excellent internal standard for the accurate quantification of unlabeled aspartate in complex biological samples.[1] Its distinct mass ensures it does not interfere with the measurement of the endogenous compound.[19]
Detailed Experimental Workflow: Metabolic Tracing with ¹⁵N-L-Aspartic Acid in Cell Culture
Objective: To trace the incorporation of ¹⁵N from L-aspartic acid into nucleotides in cultured cancer cells.
Methodology:
-
Cell Culture Preparation: Culture cells of interest to mid-log phase in standard growth medium.
-
Media Formulation: Prepare a custom DMEM-based medium lacking aspartic acid. Supplement one batch with unlabeled L-aspartic acid ("Light") and another with ¹⁵N-L-Aspartic acid ("Heavy"), both at a final concentration of 1 mM.
-
Labeling Experiment:
-
Wash the cells with phosphate-buffered saline (PBS) to remove residual standard medium.
-
Incubate one set of cell plates with the "Light" medium (control) and another set with the "Heavy" medium (experimental).
-
Collect cell samples at various time points (e.g., 0, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold 80:20 methanol:water solution.
-
Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.
-
-
Sample Analysis by LC-MS:
-
Analyze the supernatant containing the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a chromatographic method (e.g., HILIC) capable of separating polar metabolites like amino acids and nucleotides.
-
Operate the mass spectrometer in negative ion mode to detect nucleotides and configure it to scan for the expected masses of both unlabeled (M+0) and labeled (M+1) isotopologues of key metabolites (e.g., UMP, AMP, GMP).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment of ¹⁵N in each metabolite at each time point.
-
Plot the fractional enrichment over time to determine the kinetics of label incorporation and infer the activity of the aspartate-dependent biosynthetic pathways.
-
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Caption: High-level workflow for a ¹⁵N-L-Aspartic Acid tracing experiment.
PART 4: Data Interpretation and Considerations
Mass Spectrometry Data Analysis
The core of the data analysis is identifying and quantifying the mass isotopologues of downstream metabolites. For a metabolite that incorporates one nitrogen from aspartate (e.g., in the synthesis of argininosuccinate or the pyrimidine ring), the mass spectrum will show a peak at M+0 (unlabeled) and a peak at M+1 (¹⁵N-labeled). The relative abundance of these peaks directly reflects the contribution of the labeled tracer to that metabolite pool. Software tools are available to correct for the natural abundance of ¹³C and other isotopes to accurately determine the true level of ¹⁵N enrichment.
Potential Pitfalls and Experimental Controls
-
Isotopic Scrambling: The ¹⁵N label can potentially be transferred to other molecules through transamination reactions. For example, aspartate aminotransferase can transfer the ¹⁵N to α-ketoglutarate to form ¹⁵N-glutamate. It is crucial to monitor the labeling of other amino acids to understand the full metabolic network and avoid misinterpretation.
-
Importance of Controls: Running a parallel experiment with unlabeled L-aspartic acid is essential. This provides the baseline mass spectra and accounts for any background signals or matrix effects in the LC-MS analysis.
-
Metabolic Steady State: For quantitative flux analysis, it is important to ensure the system is at a metabolic steady state during the labeling period. This means that the concentrations of intracellular metabolites are stable.
Conclusion
(2S)-2-(¹⁵N)azanylbutanedioic acid is a sophisticated and indispensable tool for the modern life scientist. Its application in metabolic tracing studies provides unparalleled insight into the complex and dynamic nature of cellular metabolism. By enabling the precise quantification of nitrogen flow through critical pathways such as nucleotide and amino acid synthesis, ¹⁵N-L-Aspartic acid empowers researchers to dissect disease mechanisms, identify novel drug targets, and deepen our fundamental understanding of biology. The rigorous application of the synthesis, characterization, and experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data, thereby accelerating scientific discovery.
References
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Chiriac, M., Lupan, I., Popa, F., Palibroda, N., & Popescu, O. (2010). Enzymatic synthesis of some ¹⁵N-labelled L-amino acids. Isotopes in Environmental and Health Studies, 46(2), 249-254. Available from: [Link][11][12][13]
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Reddy, S. G., et al. (2015). Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors. Cell, 161(7), 1645-1655. Available from: [Link][16]
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